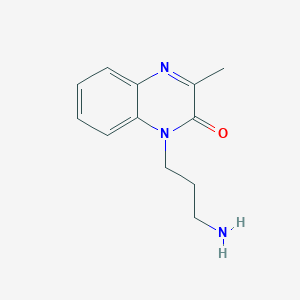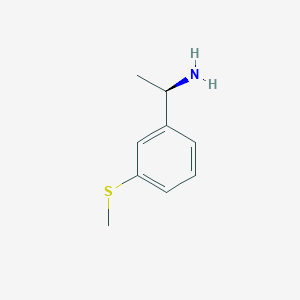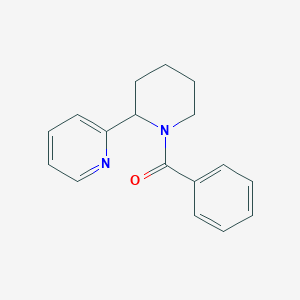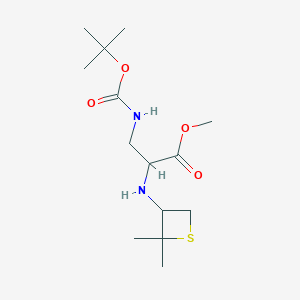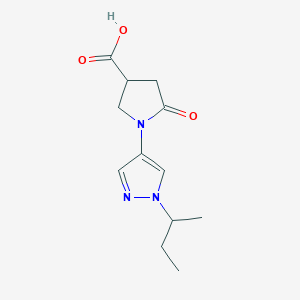
1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sec-butyl group. The pyrrolidine ring is then constructed, and the carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
- 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
1-(1-(sec-Butyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(1-butan-2-ylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-8(2)15-7-10(5-13-15)14-6-9(12(17)18)4-11(14)16/h5,7-9H,3-4,6H2,1-2H3,(H,17,18) |
InChI Key |
OBRXCGVVDQNAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C=N1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


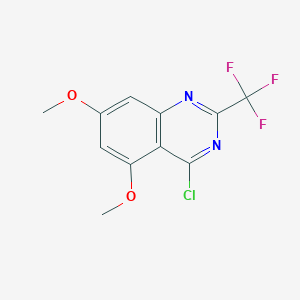
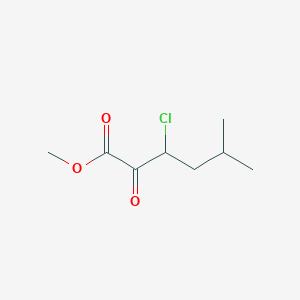
![Tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B13018676.png)
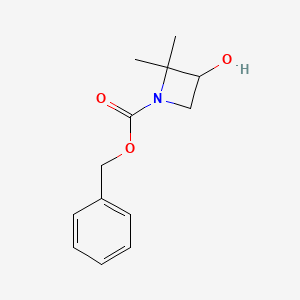
![(S)-Tetrahydro-6'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13018690.png)
![Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate](/img/structure/B13018701.png)
![Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13018703.png)
![tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13018731.png)
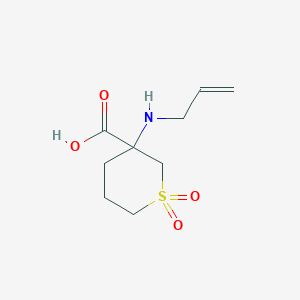
![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
